6-Bromo-2-cyclobutyl-1H-benzo[d]imidazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11BrN2 |
|---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
6-bromo-2-cyclobutyl-1H-benzimidazole |
InChI |
InChI=1S/C11H11BrN2/c12-8-4-5-9-10(6-8)14-11(13-9)7-2-1-3-7/h4-7H,1-3H2,(H,13,14) |
InChI Key |
MRNQOOTUHRXBMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC3=C(N2)C=C(C=C3)Br |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 6 Bromo 2 Cyclobutyl 1h Benzo D Imidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR Spectral Analysis: Chemical Shifts and Spin-Spin Coupling
A ¹H NMR spectrum would reveal the number of distinct proton environments in the 6-Bromo-2-cyclobutyl-1H-benzo[d]imidazole molecule. The chemical shift (δ) of each signal would indicate the electronic environment of the protons. For instance, aromatic protons on the benzimidazole (B57391) ring would typically appear at higher chemical shifts (downfield) compared to the aliphatic protons of the cyclobutyl group. Spin-spin coupling patterns (e.g., singlets, doublets, triplets, multiplets) would provide information on the connectivity of neighboring protons, helping to piece together the molecular structure.
Carbon-13 (¹³C) NMR Spectral Analysis: Carbon Framework and Substituent Effects
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. This allows for a direct count of the non-equivalent carbons. The chemical shifts would provide insight into the nature of each carbon atom (e.g., aromatic, aliphatic, or attached to a heteroatom). The bromine substituent would have a noticeable electronic effect on the chemical shifts of the adjacent carbons in the benzene (B151609) ring.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Proximity and Connectivity Assignments
2D NMR techniques are powerful tools for unambiguously assigning NMR signals and confirming the molecular structure.
COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, confirming which protons are neighbors in the structure.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the complete carbon skeleton and linking different parts of the molecule, such as the cyclobutyl group to the benzimidazole core.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis
HRMS is essential for determining the precise molecular weight and elemental composition of a compound.
Exact Mass Measurement and Isotopic Patterns
HRMS would provide an exact mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₁H₁₁BrN₂). The presence of a bromine atom would be clearly indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
Detailed Fragmentation Pathway Analysis for Structural Confirmation
The mass spectrum also reveals how the molecule breaks apart (fragments) upon ionization. Analyzing these fragmentation patterns provides further confirmation of the structure. For this compound, characteristic fragments would likely include the loss of the cyclobutyl group or cleavage of the benzimidazole ring system.
Without access to the actual spectral data for this specific compound, any further detail would be speculative.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrational modes of its constituent parts: the benzimidazole ring, the cyclobutyl substituent, and the carbon-bromine bond.
The benzimidazole core gives rise to several distinct vibrations. A broad absorption band is anticipated in the 3200–2800 cm⁻¹ region, which is characteristic of the N-H stretching vibration of the imidazole (B134444) ring, often participating in intermolecular hydrogen bonding. nih.govresearchgate.net The stretching vibrations of the aromatic C-H bonds are expected to appear around 3100-3000 cm⁻¹. The C=N stretching vibration within the imidazole ring typically produces a strong absorption band in the 1620–1590 cm⁻¹ range. researchgate.net Furthermore, C=C stretching vibrations from the benzene ring are expected to be observed in the 1600–1450 cm⁻¹ region. The C-N stretching vibrations are generally found between 1470 and 1450 cm⁻¹. researchgate.net
The cyclobutyl group introduces aliphatic C-H stretching vibrations, which are expected just below 3000 cm⁻¹ (typically 2980–2850 cm⁻¹). The characteristic scissoring and rocking vibrations of the CH₂ groups within the cyclobutyl ring would appear in the 1470–1440 cm⁻¹ range.
Table 1: Expected FTIR Vibrational Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200–2800 | N-H Stretch (Hydrogen Bonded) | Imidazole Ring |
| 3100–3000 | Aromatic C-H Stretch | Benzene Ring |
| 2980–2850 | Aliphatic C-H Stretch | Cyclobutyl Group |
| 1620–1590 | C=N Stretch | Imidazole Ring |
| 1600–1450 | Aromatic C=C Stretch | Benzene Ring |
| 1470–1440 | CH₂ Scissoring/Bending | Cyclobutyl Group |
| 1470–1450 | C-N Stretch | Imidazole Ring |
| 600–500 | C-Br Stretch | Bromo-Aromatic |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption of this radiation promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk The UV-Vis spectrum of this compound is dominated by the electronic structure of the benzimidazole moiety, which acts as the primary chromophore.
The benzimidazole system is a conjugated aromatic heterocycle, which gives rise to characteristic π → π* electronic transitions. shu.ac.uk These transitions involve the excitation of electrons from bonding (π) molecular orbitals to anti-bonding (π) molecular orbitals. Typically, benzimidazole derivatives exhibit two main absorption bands in the UV region. The first, appearing at a shorter wavelength (around 240-250 nm), and a second, more intense band at a longer wavelength (around 270-290 nm), are both attributable to π → π transitions within the conjugated system. nih.gov
The presence of substituents on the benzimidazole ring can modulate the energy of these transitions, leading to shifts in the absorption maxima (λ_max). The bromine atom at the 6-position, being an auxochrome with lone pairs of electrons, can participate in resonance with the benzene ring. This extended conjugation typically results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). The cyclobutyl group at the 2-position is an alkyl group and is not expected to significantly participate in conjugation. Therefore, its effect on the electronic transitions is likely to be minimal, possibly causing a small bathochromic shift due to its electron-donating inductive effect.
Table 2: Expected Electronic Transitions for this compound
| Wavelength Range (nm) | Type of Transition | Chromophore System |
| ~245–255 | π → π | Benzene Ring of Benzimidazole |
| ~280–295 | π → π | Extended Conjugated System of Benzimidazole |
Single Crystal X-ray Diffraction (XRD) for Absolute Configuration and Solid-State Molecular Architecture
Single Crystal X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on crystallographic parameters, molecular conformation, and the nature of intermolecular interactions that govern the crystal packing. While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be predicted based on the extensive crystallographic data of related benzimidazole derivatives. nih.govresearchgate.net
Molecular Conformation, Bond Lengths, and Bond Angles
Bond lengths and angles within the benzimidazole moiety are expected to be consistent with those of other structurally characterized benzimidazoles. researchgate.net The C-N bonds within the imidazole ring will exhibit partial double-bond character, with lengths intermediate between a typical C-N single bond (~1.47 Å) and C=N double bond (~1.28 Å). The C-Br bond length is anticipated to be around 1.90 Å. The C-C bond lengths and internal bond angles of the cyclobutyl ring will deviate from the ideal sp³ values due to significant ring strain.
Table 4: Expected Bond Lengths and Angles
| Bond/Angle | Expected Value | Description |
| C=N (imidazole) | ~1.35 Å | Imine bond in the heterocyclic ring. |
| C-N (imidazole) | ~1.38 Å | Amine bond in the heterocyclic ring. |
| C-C (aromatic) | ~1.39 Å | Average bond length in the benzene ring. |
| C-C (cyclobutyl) | ~1.55 Å | Strained single bond in the cyclobutyl ring. |
| C-Br | ~1.90 Å | Carbon-Bromine bond on the aromatic ring. |
| C-N-C (imidazole) | ~108° | Angle within the five-membered ring. |
| C-C-C (cyclobutyl) | ~88-90° | Internal angle in the strained cyclobutyl ring. |
Intermolecular Interactions: Hydrogen Bonding Networks and π-π Stacking Interactions in Crystal Packing
The solid-state packing of this compound will be governed by a combination of non-covalent interactions. The most significant of these is the intermolecular hydrogen bond involving the imidazole N-H group as a donor and the lone pair on the imine nitrogen atom (N=) of an adjacent molecule as an acceptor. This N-H···N interaction is a hallmark of 1H-benzimidazole structures and typically leads to the formation of infinite chains or centrosymmetric dimers. nih.govnih.govnih.gov
In addition to strong hydrogen bonding, weaker interactions are also expected to play a crucial role in stabilizing the crystal lattice. These include:
π-π Stacking: The planar benzimidazole rings of adjacent molecules may stack in a parallel-displaced or T-shaped manner to maximize attractive π-π interactions. The centroid-to-centroid distance for such interactions is typically in the range of 3.5–3.8 Å. jsac.or.jp
C-H···π Interactions: Hydrogen atoms from the cyclobutyl or aromatic rings can interact with the electron-rich π-system of a neighboring benzimidazole ring. researchgate.netnih.gov
Halogen Bonding: The bromine atom, having a region of positive electrostatic potential on its outer surface (a σ-hole), could potentially act as a halogen bond donor, interacting with a Lewis basic site like the imine nitrogen atom of another molecule (Br···N). acs.org
Table 5: Potential Intermolecular Interactions in the Crystal Structure
| Interaction Type | Donor | Acceptor | Typical Geometry/Distance |
| Hydrogen Bond | N-H | N (imine) | D···A distance of ~2.8-3.0 Å |
| π-π Stacking | Benzimidazole Ring | Benzimidazole Ring | Centroid-centroid distance ~3.5-3.8 Å |
| C-H···π Interaction | C-H (alkyl/aryl) | π-system | H···centroid distance ~2.5-2.9 Å |
| Halogen Bond | C-Br | N (imine) | Br···N distance < sum of van der Waals radii |
Crystallographic Insights into Tautomerism and Rotational Isomerism
The structure of this compound presents possibilities for both tautomerism and rotational isomerism.
Tautomerism: The 1H-benzimidazole core can exist in two tautomeric forms, with the proton residing on either of the two nitrogen atoms. In the solid state, the proton is typically localized on one nitrogen atom, and this specific tautomer is "frozen out" by the crystal packing forces, particularly the strong N-H···N hydrogen bonding network. researchgate.net It is rare to observe crystallographic disorder corresponding to both tautomers co-existing in the lattice, unless the energy difference between them is negligible.
Rotational Isomerism: The single bond connecting the cyclobutyl ring to the C2 position of the benzimidazole allows for rotation. This can lead to different rotational isomers (conformers). In the solid state, the molecule is expected to adopt the lowest energy conformation, which minimizes steric hindrance between the cyclobutyl group and the benzimidazole ring. It is possible, though less common, to observe conformational disorder in the crystal structure if two or more rotamers have very similar energies.
Reactivity and Mechanistic Chemistry of 6 Bromo 2 Cyclobutyl 1h Benzo D Imidazole
Electrophilic Aromatic Substitution Reactions on the Benzimidazole (B57391) Moiety
The benzimidazole ring system is susceptible to electrophilic aromatic substitution (EAS), with the reaction outcome heavily influenced by the existing substituents and reaction conditions. chemicalbook.com The benzene (B151609) portion of the molecule is the typical site for these reactions. chemicalbook.com The reactivity of 6-bromo-2-cyclobutyl-1H-benzo[d]imidazole in EAS is governed by the directing effects of the bromine atom and the fused imidazole (B134444) ring.
The bromine at the C6 position is a deactivating group due to its inductive electron-withdrawing effect, yet it is an ortho, para-director because of its ability to stabilize the intermediate arenium ion through resonance. youtube.com The fused imidazole ring is generally considered an activating group. However, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the imidazole nitrogens can be protonated. wikipedia.org This protonation transforms the imidazole moiety into a powerful electron-withdrawing group, which strongly deactivates the entire ring system towards electrophilic attack. wikipedia.org
Assuming non-acidic or moderately acidic conditions where the imidazole ring is not fully protonated, the directing effects can be predicted. The bromine at C6 directs incoming electrophiles to the C5 and C7 positions. The imidazole ring also directs substitution to these same positions (C4 and C7, which are ortho to the N1 and N3 atoms, respectively). The reinforcing directing effects of both the bromine and the imidazole ring would favor substitution at the C7 and C4 (equivalent to C5 due to tautomerism) positions. Steric hindrance from the adjacent cyclobutyl group at C2 is minimal for substitution on the benzene ring.
The general mechanism for EAS proceeds through a two-step process:
Formation of an arenium ion : The aromatic π-system attacks the electrophile (E+), breaking the aromaticity and forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org
Deprotonation : A base removes a proton from the sp³-hybridized carbon bearing the electrophile, restoring the aromatic system. masterorganicchemistry.comlibretexts.org
Typical electrophilic aromatic substitution reactions are summarized in the table below.
| Reaction Type | Typical Reagents | Electrophile (E+) | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 6-Bromo-2-cyclobutyl-7-nitro-1H-benzo[d]imidazole |
| Halogenation | Br₂, FeBr₃ | Br⁺ | 4,6-Dibromo-2-cyclobutyl-1H-benzo[d]imidazole |
| Sulfonation | Fuming H₂SO₄ | SO₃ | This compound-7-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 6-Bromo-7-acyl-2-cyclobutyl-1H-benzo[d]imidazole |
Nucleophilic Substitution Reactions at the C6 Bromine Position
The bromine atom at the C6 position is a key handle for introducing a wide variety of functional groups through nucleophilic substitution, most commonly via transition-metal-catalyzed cross-coupling reactions. Direct nucleophilic aromatic substitution is generally not feasible unless the ring is highly activated by strong electron-withdrawing groups, which is not the case here.
Palladium-catalyzed cross-coupling reactions are particularly effective for aryl bromides. nih.gov Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C6 position.
Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent (like a boronic acid or ester) to form a new C-C bond. nih.govyoutube.com It is highly versatile and tolerant of many functional groups. nih.gov
Buchwald-Hartwig Amination : This method forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgyoutube.com This is a powerful tool for synthesizing arylamines. wikipedia.orgacs.org
Heck Coupling : This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene.
These reactions typically require a palladium catalyst, a suitable ligand (often a phosphine), and a base. nih.govarkat-usa.org
| Coupling Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Product Type |
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | 6-Aryl/Alkyl-2-cyclobutyl-1H-benzo[d]imidazole |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, XPhos, BINAP | NaOtBu, K₃PO₄ | 6-(Amino)-2-cyclobutyl-1H-benzo[d]imidazole |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | 6-(Alkynyl)-2-cyclobutyl-1H-benzo[d]imidazole |
| Stille | Organostannane | Pd(PPh₃)₄ | (none required) | 6-Aryl/Alkyl-2-cyclobutyl-1H-benzo[d]imidazole |
Reactions Involving the Imidazole Nitrogen Atoms (N1-H) of this compound
The N1-H of the imidazole ring is acidic and nucleophilic, making it a prime site for reactions such as alkylation and acylation. chemicalbook.com
N-Alkylation and N-Acylation Pathways
N-Alkylation is a common transformation for benzimidazoles, typically achieved by reacting the heterocycle with an alkyl halide or other electrophilic alkylating agent in the presence of a base. lookchem.comresearchgate.net The base deprotonates the imidazole N-H, generating a more nucleophilic benzimidazolate anion, which then attacks the electrophile in an Sₙ2 reaction. researchgate.net Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). researchgate.netresearchgate.net The reaction can be performed in various polar aprotic solvents like DMF or acetonitrile (B52724). lookchem.com
N-Acylation proceeds in a similar manner, using an acylating agent such as an acyl chloride or anhydride. rsc.org A base, often a tertiary amine like triethylamine (B128534) or pyridine, is typically used to neutralize the acid byproduct. Copper catalysts have also been employed for specific acylation reactions. rsc.org
| Reaction | Reagent | Base | Solvent | General Product |
| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, NaH, NaOH | DMF, Acetonitrile | 1-Alkyl-6-bromo-2-cyclobutyl-benzo[d]imidazole |
| N-Acylation | Acyl Chloride (RCOCl) | Triethylamine, Pyridine | Dichloromethane (B109758), THF | 1-Acyl-6-bromo-2-cyclobutyl-benzo[d]imidazole |
| N-Arylation | Aryl Halide | CuI, Pd Catalyst | K₃PO₄, Cs₂CO₃ | 1-Aryl-6-bromo-2-cyclobutyl-benzo[d]imidazole |
Influence of Tautomerism on Reactive Sites and Product Distribution
A critical aspect of the reactivity of N-unsubstituted benzimidazoles is prototropic tautomerism. beilstein-journals.org For this compound, two tautomers exist in equilibrium: the 6-bromo and the 5-bromo forms. These two forms are chemically equivalent in the absence of other substituents but become distinct upon N-substitution.
Alkylation at the N1 position of the 6-bromo tautomer yields 1-alkyl-6-bromo-2-cyclobutyl-1H-benzo[d]imidazole . In contrast, alkylation at the N1 position of the 5-bromo tautomer (which is equivalent to the N3 position of the 6-bromo tautomer) yields 1-alkyl-5-bromo-2-cyclobutyl-1H-benzo[d]imidazole .
Because these two tautomers are in rapid equilibrium in solution, N-alkylation reactions typically produce a mixture of these two regioisomers. nih.govnih.gov The ratio of the products is influenced by several factors:
Electronic Effects : The electron-withdrawing nature of the bromine atom can influence the relative acidity and nucleophilicity of the two nitrogen atoms.
Steric Effects : The steric bulk of the alkylating agent can favor attack at the less hindered nitrogen atom. otago.ac.nz
Reaction Conditions : The choice of solvent, base, and counter-ion can affect the position of the tautomeric equilibrium and the transition state energies for alkylation at each nitrogen, thereby altering the product ratio. beilstein-journals.orgd-nb.info
Separation of these regioisomers can be challenging, making regioselective synthesis a significant goal in benzimidazole chemistry.
Cyclobutyl Ring Reactivity and Transformations
The cyclobutyl group is a saturated carbocycle and is generally considered to be chemically robust and less reactive than its three-membered cyclopropane (B1198618) counterpart. researchgate.net Its primary role in many molecules is to act as a rigid, three-dimensional scaffold or a bioisostere for other groups. acs.org
However, the inherent ring strain of the cyclobutane (B1203170) ring does permit certain chemical transformations, although these often require specific and forcing conditions. Potential reactions involving the cyclobutyl ring attached to the benzimidazole core include:
Ring Expansion : Under certain conditions, particularly those involving the formation of a carbocation adjacent to the ring (e.g., on a side chain attached to the cyclobutyl ring), rearrangement and ring expansion to a cyclopentyl ring can occur. researchgate.net
Oxidative Cleavage : Strong oxidizing agents can potentially cleave the ring, though this is a destructive process not typically used for synthetic derivatization.
Radical Reactions : Free-radical substitution on the cyclobutyl ring is possible but often lacks selectivity.
Catalytic Hydrogenation : Under very harsh conditions (high pressure and temperature), the cyclobutyl ring could potentially be hydrogenated, but the aromatic benzimidazole ring would likely be reduced first. libretexts.org
For most derivatization strategies concerning this compound, the cyclobutyl ring is expected to be a stable spectator group, not participating in the reactions occurring at the benzimidazole core.
Mechanistic Investigations of Derivatization Reactions of this compound
The mechanisms underlying the derivatization reactions of this compound are well-established principles in organic chemistry.
Electrophilic Aromatic Substitution : As detailed in section 4.1, the mechanism involves the formation of a resonance-stabilized arenium ion intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.combyjus.combyjus.com The rate-determining step is the initial attack on the electrophile, which disrupts the aromatic system. masterorganicchemistry.com
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) : The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: youtube.comnih.gov
Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond of the benzimidazole, forming a Pd(II) species.
Transmetalation : The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is often facilitated by the base.
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst.
N-Alkylation : The mechanism typically proceeds via an Sₙ2 pathway . researchgate.net The base abstracts the acidic N-H proton to form the benzimidazolate anion. This potent nucleophile then attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming the N-C bond. The tautomeric equilibrium (Section 4.3.2) means this can occur at either N1 or N3, leading to isomeric products.
Theoretical and Computational Studies on 6 Bromo 2 Cyclobutyl 1h Benzo D Imidazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and a host of related characteristics. For novel or complex molecules like 6-Bromo-2-cyclobutyl-1H-benzo[d]imidazole, these calculations provide a foundational understanding of its potential chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed for the geometry optimization of molecules, which involves finding the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. mdpi.com This process yields crucial information on bond lengths, bond angles, and dihedral angles.
Calculations for benzimidazole (B57391) derivatives are commonly performed using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), which provide a good balance of accuracy and computational cost. ijcce.ac.irresearchgate.net The optimization process for this compound would determine the precise conformation of the cyclobutyl ring relative to the planar benzimidazole core, as well as the electronic influence of the bromine substituent. The resulting optimized structure is the basis for predicting other electronic properties. mdpi.com
Interactive Table: Representative Optimized Geometrical Parameters for a Benzimidazole Core (Note: The following data is illustrative, based on typical values for benzimidazole systems studied by DFT, as specific data for this compound is not available in the cited literature.)
| Parameter | Bond/Angle | Typical Value |
| Bond Length | C=N | ~1.38 Å |
| Bond Length | C-N | ~1.37 Å |
| Bond Length | C-C (aromatic) | ~1.40 Å |
| Bond Length | C-Br | ~1.90 Å |
| Bond Angle | N-C-N | ~105° |
| Bond Angle | C-N-C (ring) | ~108° |
| Bond Angle | C-C-Br | ~120° |
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals involved in chemical reactions. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net
The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and its ability to donate electrons, whereas the energy of the LUMO (ELUMO) is related to its electron affinity and ability to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical indicator of molecular stability and reactivity. researchgate.netirjweb.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests higher polarizability and greater chemical reactivity. nih.gov For this compound, the HOMO is expected to be distributed over the electron-rich benzimidazole ring system, while the LUMO distribution would indicate the most probable sites for receiving electrons.
Molecular Electrostatic Potential (MEP) surfaces are used to visualize the charge distribution of a molecule and predict how it will interact with other species. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors indicating regions of varying charge. Typically, red and yellow areas represent negative potential (electron-rich), which are prone to electrophilic attack, while blue areas represent positive potential (electron-poor), which are susceptible to nucleophilic attack. nih.govnih.gov
For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the imidazole (B134444) ring due to their lone pairs of electrons. The bromine atom, despite its electronegativity, can also influence the charge distribution across the benzene (B151609) ring. In addition to MEP, Mulliken population analysis can be used to quantify the net charge on each atom, providing further insight into the molecule's reactivity. irjweb.com
Global and local reactivity descriptors derived from conceptual DFT provide a quantitative measure of a molecule's reactivity. arxiv.org These parameters are calculated using the energies of the HOMO and LUMO. researchgate.net
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap. irjweb.com
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. Soft molecules are generally more reactive.
Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires additional electronic charge from the environment. arxiv.org A high electrophilicity index indicates a good electrophile.
Interactive Table: Global Reactivity Descriptors (Note: This table presents the concepts and formulas for global reactivity descriptors. The values are dependent on HOMO-LUMO energies which would need to be calculated specifically for the target molecule.)
| Descriptor | Formula | Description |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Tendency to attract electrons |
| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Resistance to charge transfer |
| Chemical Softness (S) | S = 1/(2η) | Ease of charge transfer |
| Electrophilicity Index (ω) | ω = χ²/(2η) | Propensity to accept electrons |
Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior
While quantum chemical calculations typically focus on static, gas-phase molecules at absolute zero, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time in a more realistic environment (e.g., in solution). nih.gov MD simulations model the movements of atoms and molecules based on classical mechanics.
For this compound, MD simulations would be particularly useful for exploring the conformational flexibility of the cyclobutyl ring. The ring can adopt different puckered conformations, and MD can reveal the energy landscape connecting these conformers and their relative populations at a given temperature. This is crucial for understanding how the molecule might bind to a biological target, as the accessible conformations can dictate the strength and nature of the interaction. nih.gov MD simulations are also used to assess the stability of a ligand within a protein's active site over a period of nanoseconds. nih.gov
In Silico Prediction of Reaction Pathways and Transition States for Chemical Transformations
Computational chemistry can be used to model the entire course of a chemical reaction. By calculating the potential energy surface for a reaction, researchers can identify the minimum energy pathways, locate the structures of transition states, and determine the activation energies. This information is critical for understanding reaction mechanisms, predicting reaction outcomes, and designing more efficient synthetic routes. nih.gov
For this compound, such studies could elucidate its formation mechanism, for example, the condensation reaction between a substituted o-phenylenediamine (B120857) and cyclobutanecarboxylic acid. nih.gov Furthermore, these methods can predict potential metabolic transformations the molecule might undergo in a biological system, identifying which sites are most susceptible to enzymatic modification by calculating the energies of potential intermediate and product states.
Structure Activity Relationship Sar Studies and Mechanistic Insights for 6 Bromo 2 Cyclobutyl 1h Benzo D Imidazole and Its Analogs
The Role of the Cyclobutyl Substituent at C2 in Modulating Interactions with Molecular Targets
The substituent at the C2 position of the benzimidazole (B57391) scaffold plays a pivotal role in determining the compound's interaction with its molecular targets. The size and nature of this group can significantly influence binding affinity and selectivity. For instance, in a series of benzimidazole derivatives, it was observed that larger substituents at the C2 position, such as phenyl or benzyl (B1604629) groups, generally lead to greater inhibitory activity compared to smaller alkyl groups. mdpi.com The cyclobutyl group, being a non-planar, bulky aliphatic ring, can establish favorable hydrophobic interactions within the binding pocket of a target protein. This is consistent with findings that hydrophobic interactions often play a crucial role in the binding of benzimidazole derivatives to their targets. nih.gov
The orientation of the C2 substituent is also critical. In the context of protein kinase CHK2 inhibitors, the phenyl ring at the C2 position of a benzimidazole derivative was found to be positioned between a loop extending from the hinge region and a specific leucine (B10760876) residue (Leu226) of the P-loop. nih.gov This precise positioning within a hydrophobic pocket at the entrance of the active site contributes to the ligand's binding. nih.gov Therefore, the cyclobutyl group in 6-Bromo-2-cyclobutyl-1H-benzo[d]imidazole likely occupies a similar hydrophobic pocket, and its specific conformation and interactions with surrounding amino acid residues would be crucial for its biological activity.
The Influence of the Bromine Atom at C6 on Biological Potency and Selectivity
The presence and position of halogen atoms on the benzimidazole ring are known to significantly modulate the biological potency and selectivity of these compounds. A bromine atom at the C6 position, as seen in this compound, can influence the molecule's properties in several ways. Halogen atoms, being electron-withdrawing, can alter the electronic distribution of the benzimidazole ring system. This can affect the pKa of the imidazole (B134444) nitrogen, influencing its ability to form hydrogen bonds, which are often critical for ligand-receptor interactions. nih.govnih.gov
Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the stability of the ligand-protein complex. nih.gov The position of the halogen is also a key determinant of activity. Studies on other benzimidazole derivatives have shown that electron-withdrawing groups at the C5 position can lead to a loss of activity in some contexts, highlighting the sensitivity of the SAR to the substitution pattern. nih.gov In the case of 2-(5,6-dibromo-2-chloro-1H-benzimidazol-1-yl)ethan-1-ol, the presence of bromine atoms at both the C5 and C6 positions was associated with significant anti-HIV activity. nih.gov This suggests that a bromine at the C6 position can be favorable for potency, likely by engaging in specific interactions within the target's binding site.
Comparative SAR Analysis of this compound with other Benzimidazole Derivatives
A comparative analysis of the structure-activity relationships (SAR) of this compound with other benzimidazole derivatives reveals key determinants of biological activity. The benzimidazole scaffold itself is considered a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets. nih.govnih.gov
Table 1: Comparative SAR of Benzimidazole Derivatives
| Compound/Derivative Class | C2-Substituent | C5/C6-Substituent | Key SAR Finding | Reference |
| 2-Aryl benzimidazoles | Phenyl, substituted phenyl | Varied | Phenyl group often fits into a hydrophobic pocket. nih.gov | nih.gov |
| 2-Alkyl benzimidazoles | Alkyl (e.g., methyl, ethyl) | Varied | Generally less active than 2-aryl derivatives in some assays. mdpi.com | mdpi.com |
| 2-(Pyridinyl)benzimidazoles | Pyridinyl | Ethyl at C5 | Showed better anti-inflammatory activity than references. nih.gov | nih.gov |
| 1,2,6-Trisubstituted benzimidazoles | Varied | Varied | Substitution at N1, C2, and C6 can be modulated for activity. nih.gov | nih.gov |
| This compound | Cyclobutyl | Bromo at C6 | The combination of a bulky aliphatic C2 group and a C6 halogen likely contributes to its specific activity profile. | N/A |
The nature of the substituent at the C2 position is a major factor. While aryl groups are common and often confer high potency, the cyclobutyl group in this compound offers a distinct three-dimensional structure that can lead to different binding interactions compared to planar aryl rings. mdpi.comnih.gov
Substitution on the benzene (B151609) ring of the benzimidazole core is also critical. The presence of electron-withdrawing groups, such as the bromine atom at C6, can enhance activity. nih.gov For example, in a series of anti-inflammatory benzimidazoles, electron-withdrawing groups at C5 were found to be detrimental to activity, indicating the importance of the substitution pattern. nih.gov In contrast, some bis-benzimidazole derivatives with chloroalkyl and bromoalkyl moieties have shown activity as topoisomerase inhibitors. nih.gov This highlights that the effect of a substituent is highly dependent on the specific biological target.
Molecular Docking and Ligand-Protein Interaction Analysis to Elucidate Binding Modes
Molecular docking studies are instrumental in predicting and analyzing the binding modes of ligands like this compound within the active sites of their molecular targets.
Identification of Putative Binding Pockets and Key Residues
Molecular docking simulations can identify the most probable binding pockets for a ligand on a protein surface. For benzimidazole derivatives, these pockets are often hydrophobic in nature, accommodating the benzimidazole core and its substituents. nih.govnih.gov Key amino acid residues within these pockets are crucial for forming stabilizing interactions. For instance, in the case of benzimidazole inhibitors of protein kinase CHK2, key residues involved in binding include Leu226, Val234, Lys249, and Leu354. nih.gov Similarly, for benzimidazole derivatives targeting HIV-RT, interactions with residues like Lys101, Tyr181, and Trp229 have been identified as important. nih.gov For this compound, it is anticipated that the cyclobutyl group would occupy a hydrophobic pocket, while the benzimidazole core and the bromine atom would interact with a specific constellation of amino acid residues, which could be identified through docking studies.
Analysis of Hydrogen Bonding, Hydrophobic, and π-π Stacking Interactions
The stability of a ligand-protein complex is determined by a combination of intermolecular forces.
Hydrogen Bonding: The benzimidazole core contains both hydrogen bond donors (N-H) and acceptors (N), which can form crucial hydrogen bonds with amino acid residues in the binding site. nih.gov For example, in CHK2, all polar atoms of the amide and benzimidazole scaffold of an inhibitor were found to form hydrogen bonds. nih.gov The methylation of the benzimidazole N1 nitrogen, which ablates a hydrogen bond, was shown to abolish activity. nih.gov
Hydrophobic Interactions: The benzene ring of the benzimidazole and the cyclobutyl substituent are hydrophobic and are likely to engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and phenylalanine. nih.govresearchgate.net These interactions are often the primary driving force for the binding of benzimidazole derivatives.
π-π Stacking Interactions: The aromatic benzimidazole ring can participate in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. rsc.org These interactions contribute significantly to the binding affinity and orientation of the ligand within the active site.
Table 2: Potential Intermolecular Interactions of this compound
| Type of Interaction | Molecular Feature Involved | Potential Interacting Residues | Reference |
| Hydrogen Bonding | Imidazole N-H and N atoms | Asp, Glu, Gln, Asn, Ser, Thr | nih.govnih.gov |
| Hydrophobic Interactions | Cyclobutyl group, Benzene ring | Leu, Val, Ile, Ala, Phe | nih.govresearchgate.net |
| π-π Stacking | Benzimidazole aromatic system | Phe, Tyr, Trp | rsc.org |
| Halogen Bonding | Bromine at C6 | Electron-rich atoms (e.g., backbone carbonyl oxygen) | nih.gov |
Conformational Changes Upon Ligand Binding and Their Implications
The binding of a ligand to a protein can induce conformational changes in both the ligand and the protein. This "induced fit" can be critical for achieving optimal binding and biological activity. The flexible nature of some ligands allows them to adapt their conformation to fit into a binding site that may not be perfectly pre-formed. nih.gov While the benzimidazole ring system is relatively rigid, the cyclobutyl group has some conformational flexibility. Upon binding, the cyclobutyl ring may adopt a specific pucker that maximizes favorable interactions within the binding pocket.
Similarly, the protein target may also undergo conformational changes to accommodate the ligand. These changes can range from small side-chain rearrangements to more significant domain movements. Understanding these conformational changes is crucial for a complete picture of the binding event and can have important implications for drug design, as it can reveal allosteric sites or cryptic pockets that can be exploited for developing more potent and selective inhibitors.
Metabolic Transformation Studies of 6 Bromo 2 Cyclobutyl 1h Benzo D Imidazole in Vitro Chemical Pathways
Phase I Metabolic Reactions: Oxidative and Hydroxylation Pathways of the Compound
Phase I metabolism of 6-Bromo-2-cyclobutyl-1H-benzo[d]imidazole is anticipated to involve oxidative and hydroxylation reactions targeting both the benzimidazole (B57391) core and the cyclobutyl substituent. These reactions are primarily catalyzed by the cytochrome P-450 family of enzymes. nih.gov
The benzimidazole ring is a common scaffold in many pharmacologically active compounds and is known to undergo hydroxylation. researchgate.net For this compound, hydroxylation is likely to occur at the available positions on the benzene (B151609) ring of the benzimidazole nucleus. The presence of the bromine atom at the 6-position may influence the regioselectivity of this hydroxylation. Aromatic hydroxylation increases the water solubility of the compound and provides a site for subsequent Phase II conjugation reactions.
Table 1: Predicted Phase I Hydroxylation Metabolites of this compound
| Parent Compound | Potential Metabolite | Metabolic Reaction |
| This compound | Hydroxy-6-bromo-2-cyclobutyl-1H-benzo[d]imidazole | Aromatic Hydroxylation |
The cyclobutyl group attached at the 2-position of the benzimidazole ring represents another potential site for Phase I metabolism. While cyclobutane (B1203170) rings are sometimes incorporated into drug candidates to improve metabolic stability, they are not entirely inert to metabolic oxidation. nih.gov Oxidative transformations of the cyclobutyl ring can lead to the formation of hydroxylated metabolites. This hydroxylation can occur at various positions on the cyclobutyl ring, leading to different isomers. Further oxidation could potentially lead to ring-opening products, although this is generally a less common pathway. researchgate.net
Table 2: Predicted Phase I Oxidative Metabolites of the Cyclobutyl Ring
| Parent Compound | Potential Metabolite | Metabolic Reaction |
| This compound | 6-Bromo-2-(hydroxycyclobutyl)-1H-benzo[d]imidazole | Aliphatic Hydroxylation |
Dealkylation is a common Phase I metabolic reaction for compounds possessing N-alkyl groups. uomus.edu.iq For this compound itself, N-dealkylation is not a primary pathway as the nitrogen atoms of the imidazole (B134444) ring are part of the heterocyclic system. However, if derivatives of this compound were synthesized with alkyl substituents on one of the nitrogen atoms, N-dealkylation would be a highly probable metabolic route. This process involves the oxidative removal of the alkyl group, leading to the formation of a secondary amine and a corresponding aldehyde or ketone.
Phase II Metabolic Reactions: Conjugation Pathways of the Compound
Following Phase I reactions, the newly introduced hydroxyl groups on either the benzimidazole core or the cyclobutyl ring can undergo Phase II conjugation reactions to form highly water-soluble metabolites that are readily excreted. wikipedia.org
Glucuronidation is a major Phase II metabolic pathway for a wide variety of drugs. wikipedia.org This reaction involves the transfer of glucuronic acid from uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). The hydroxylated metabolites of this compound are expected to be excellent substrates for glucuronidation. The resulting glucuronide conjugates are significantly more hydrophilic and are readily eliminated from the body. Both O-glucuronidation of the hydroxylated benzimidazole ring and the hydroxylated cyclobutyl ring are plausible pathways.
Table 3: Predicted Phase II Glucuronide Conjugates
| Phase I Metabolite | Potential Phase II Conjugate | Metabolic Reaction |
| Hydroxy-6-bromo-2-cyclobutyl-1H-benzo[d]imidazole | (6-Bromo-2-cyclobutyl-1H-benzo[d]imidazolyl) glucuronide | O-Glucuronidation |
| 6-Bromo-2-(hydroxycyclobutyl)-1H-benzo[d]imidazole | (2-(6-Bromo-1H-benzo[d]imidazol-2-yl)cyclobutyl) glucuronide | O-Glucuronidation |
Sulfation is another important Phase II conjugation reaction where a sulfonate group is transferred from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group of a substrate, catalyzed by sulfotransferases (SULTs). Similar to glucuronidation, the hydroxylated metabolites of this compound can undergo sulfation. This process also results in highly polar and readily excretable sulfate (B86663) conjugates. The extent to which a drug undergoes glucuronidation versus sulfation can vary depending on the specific drug, tissue, and expression levels of UGTs and SULTs.
Table 4: Predicted Phase II Sulfate Conjugates
| Phase I Metabolite | Potential Phase II Conjugate | Metabolic Reaction |
| Hydroxy-6-bromo-2-cyclobutyl-1H-benzo[d]imidazole | (6-Bromo-2-cyclobutyl-1H-benzo[d]imidazolyl) sulfate | Sulfation |
| 6-Bromo-2-(hydroxycyclobutyl)-1H-benzo[d]imidazole | (2-(6-Bromo-1H-benzo[d]imidazol-2-yl)cyclobutyl) sulfate | Sulfation |
Glutathione (B108866) Conjugation and Other Detoxification Mechanisms
Detoxification pathways are essential for neutralizing and facilitating the excretion of foreign compounds. For this compound, two key detoxification mechanisms are anticipated: glutathione conjugation and glucuronidation.
Glutathione Conjugation:
The presence of a bromine atom on the benzimidazole ring suggests that glutathione (GSH) conjugation is a probable metabolic route. The reaction involves the nucleophilic substitution of the bromine atom by the thiol group of glutathione, a process often catalyzed by Glutathione S-transferases (GSTs). nih.govnih.gov This conjugation increases the water solubility of the compound, marking it for elimination.
Studies on other halogenated aromatic compounds have demonstrated that GSH conjugation is a significant detoxification pathway. nih.gov For instance, research on bromobenzene (B47551) has shown that its metabolism leads to the formation of glutathione conjugates. nih.gov In the context of benzimidazoles, GST-mediated detoxification has been identified as a resistance mechanism in some organisms, highlighting the enzyme's role in metabolizing this class of compounds.
The resulting glutathione conjugate of this compound can be further processed through the mercapturic acid pathway, leading to the formation of cysteine and N-acetylcysteine conjugates, which are then excreted in the urine.
Other Detoxification Mechanisms:
Beyond glutathione conjugation, other Phase II metabolic pathways are likely involved in the detoxification of this compound and its Phase I metabolites. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are a major family of enzymes that catalyze the attachment of a glucuronic acid moiety to a substrate. nih.govyoutube.com For benzimidazole derivatives, N-glucuronidation at the imidazole nitrogen atoms is a common metabolic transformation. semanticscholar.orgresearchgate.net Hydroxylated metabolites, formed during Phase I metabolism, can also undergo O-glucuronidation. These glucuronide conjugates are highly water-soluble and readily excreted. youtube.comnih.gov
Table 1: Potential Detoxification Pathways for this compound
| Pathway | Enzyme Family | Potential Metabolite | Significance |
| Glutathione Conjugation | Glutathione S-transferases (GSTs) | S-(2-cyclobutyl-1H-benzo[d]imidazol-6-yl)glutathione | Detoxification and elimination |
| N-Glucuronidation | UDP-glucuronosyltransferases (UGTs) | This compound-N-glucuronide | Increased water solubility for excretion |
| O-Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugate of hydroxylated metabolite | Detoxification of Phase I metabolites |
Advanced Analytical Techniques for Metabolite Identification (e.g., LC-MS/MS)
The identification and characterization of metabolites are heavily reliant on advanced analytical techniques, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the gold standard. nih.govnih.govresearchgate.net This powerful technique allows for the separation, detection, and structural elucidation of metabolites in complex biological matrices.
For the analysis of this compound and its metabolites, a typical LC-MS/MS workflow would involve:
Sample Preparation: Extraction of the analytes from in vitro incubation mixtures (e.g., microsomes, S9 fractions) or in vivo samples.
Chromatographic Separation: Separation of the parent compound from its metabolites using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Reversed-phase chromatography is commonly employed for compounds of this nature.
Mass Spectrometric Detection: The separated compounds are introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for benzimidazole derivatives. The tandem mass spectrometry (MS/MS) capability is then used to fragment the parent ions and generate characteristic product ion spectra, which are crucial for structural confirmation. nih.gov
Table 2: Representative LC-MS/MS Parameters for Benzimidazole Metabolite Analysis
| Parameter | Typical Setting | Purpose |
| Column | C18 reversed-phase | Separation based on hydrophobicity |
| Mobile Phase | Gradient of water and acetonitrile (B52724)/methanol with formic acid or ammonium (B1175870) acetate | Elution of compounds with varying polarities |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficient ionization of benzimidazole nitrogen atoms |
| MS Scan Mode | Full Scan, Product Ion Scan, Precursor Ion Scan, Neutral Loss Scan | Comprehensive metabolite profiling and identification |
| Collision Energy | Optimized for each compound | Generation of informative fragment ions for structural elucidation |
Metabolite identification is achieved by comparing the retention times and mass spectra of potential metabolites with those of synthesized reference standards, if available. In the absence of standards, high-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions and tentative identification of metabolites. researchgate.net
Identification of Key Enzyme Systems Involved in Chemical Metabolism (e.g., Cytochrome P450, UGTs)
The metabolism of this compound is expected to be primarily mediated by two major enzyme superfamilies: Cytochrome P450 (CYP) for Phase I reactions and UDP-glucuronosyltransferases (UGTs) for Phase II reactions.
Cytochrome P450 (CYP) System:
The CYP enzymes are a diverse group of heme-containing monooxygenases that are responsible for the oxidative metabolism of a vast array of xenobiotics. nih.gov For benzimidazole derivatives, CYP-mediated oxidation is a common initial step in their biotransformation. Potential oxidative reactions for this compound include:
Hydroxylation of the cyclobutyl ring: This would introduce a hydroxyl group, creating a more polar metabolite.
Hydroxylation of the benzimidazole ring: Oxidation can occur at available positions on the aromatic ring.
N-oxidation: Although less common for the benzimidazole ring itself, it is a possibility.
Studies with other benzimidazoles have implicated various CYP isoforms, such as CYP3A4, CYP1A1, and members of the CYP2C family, in their metabolism. nih.govdrugbank.com To identify the specific CYPs involved in the metabolism of this compound, in vitro experiments using a panel of recombinant human CYP enzymes or specific chemical inhibitors are necessary.
UDP-glucuronosyltransferases (UGTs):
As mentioned previously, UGTs are critical for the Phase II conjugation of the parent compound or its Phase I metabolites. youtube.com For benzimidazoles, N-glucuronidation is a significant pathway, and various UGT isoforms, including UGT1A4, have been shown to be involved in the metabolism of imidazole-containing drugs. semanticscholar.orgresearchgate.net The hydroxylated metabolites produced by CYPs are also excellent substrates for O-glucuronidation by UGTs. nih.govnih.gov
Table 3: Key Enzyme Systems and Their Predicted Roles in the Metabolism of this compound
| Enzyme Superfamily | Specific Enzymes (Examples) | Predicted Metabolic Reaction |
| Cytochrome P450 (Phase I) | CYP3A4, CYP1A1, CYP2C family | Hydroxylation, Oxidation |
| UDP-glucuronosyltransferases (Phase II) | UGT1A4, other UGTs | N-glucuronidation, O-glucuronidation |
| Glutathione S-transferases (Phase II) | GSTs | Glutathione conjugation |
Future Research Directions and Unexplored Avenues for 6 Bromo 2 Cyclobutyl 1h Benzo D Imidazole
Development of Advanced and Stereoselective Synthetic Strategies
Current synthetic routes to 2-substituted benzimidazoles often involve the condensation of o-phenylenediamines with aldehydes or carboxylic acids, sometimes under harsh conditions. nih.gov Future research should focus on developing more efficient, sustainable, and stereoselective methods for the synthesis of 6-Bromo-2-cyclobutyl-1H-benzo[d]imidazole.
One promising avenue is the use of microwave-assisted organic synthesis (MAOS) . This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of other benzimidazole (B57391) derivatives. clockss.org A comparative study of conventional heating versus microwave irradiation for the synthesis of this compound could be highly informative.
| Synthetic Parameter | Conventional Heating | Microwave-Assisted Synthesis (Hypothetical) |
| Reaction Time | Several hours | Minutes |
| Energy Consumption | High | Low |
| Yield | Moderate to good | Potentially higher and more consistent |
| Solvent Usage | Often requires high-boiling point solvents | Can often be performed with greener solvents |
Furthermore, the development of one-pot, multi-component reactions could offer a more streamlined and atom-economical approach to synthesizing derivatives of this compound. researchgate.net Investigating stereoselective synthetic strategies will also be crucial, particularly if the cyclobutyl moiety is to be further functionalized, to ensure the production of enantiomerically pure compounds for biological evaluation.
Deeper Mechanistic Understanding of this compound Reactivity
A thorough understanding of the reaction mechanisms governing the synthesis and derivatization of this compound is essential for optimizing reaction conditions and predicting product outcomes. Future research should employ a combination of experimental techniques and computational modeling to elucidate these mechanisms.
For instance, the classic Radziszewski reaction, a method for imidazole (B134444) synthesis, is believed to proceed through a diimine intermediate. mdpi.com A detailed mechanistic study of the condensation reaction between 4-bromo-1,2-phenylenediamine and cyclobutanecarboxaldehyde (B128957) could involve:
In-situ spectroscopic monitoring (e.g., NMR, IR) to identify and characterize reaction intermediates.
Kinetic studies to determine the rate-determining step and the influence of catalysts.
Isotope labeling studies to trace the pathways of atoms throughout the reaction.
Understanding the electronic influence of the bromine atom and the steric effects of the cyclobutyl group on the reactivity of the benzimidazole core will be of particular importance.
Integration of Advanced Computational Modeling with Experimental Studies
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules. Future research on this compound should fully integrate computational modeling with experimental work.
Density Functional Theory (DFT) can be used to calculate a variety of molecular properties, providing insights that can guide experimental design. nih.gov
| Computational Method | Predicted Property | Potential Application |
| DFT | Molecular geometry, electronic structure, vibrational frequencies | Correlation with experimental spectroscopic data (e.g., NMR, IR) |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra | Understanding the photophysical properties |
| Molecular Dynamics (MD) Simulations | Conformational analysis, intermolecular interactions | Predicting binding modes with biological targets |
For example, the geometry-based index of aromaticity (HOMA) and nucleus-independent chemical shift (NICS) calculations can be used to quantify the aromaticity of the benzimidazole ring system, similar to studies on related benzothiazoles. researchgate.net This can help in understanding the electronic effects of the substituents. The calculated NMR chemical shifts can also be compared with experimental data to confirm the structure of synthesized compounds. researchgate.net
Exploration of Novel Chemical Transformations and Derivatizations
The 6-bromo and N-H positions of this compound are prime sites for further chemical modification, opening the door to a wide range of new derivatives with potentially enhanced properties.
Future research should explore a variety of chemical transformations, including:
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the 6-bromo position to introduce new carbon-carbon and carbon-heteroatom bonds.
N-alkylation or N-arylation at the imidazole nitrogen to modify the steric and electronic properties of the molecule.
Functionalization of the cyclobutyl ring to introduce additional pharmacophores or reactive handles.
A systematic exploration of these derivatizations could lead to the discovery of new compounds with interesting biological activities or material properties.
| Reaction Type | Reagents/Catalysts | Potential Products |
| Suzuki Coupling | Arylboronic acids, Pd catalyst, base | 6-Aryl-2-cyclobutyl-1H-benzo[d]imidazoles |
| N-Alkylation | Alkyl halides, base | 1-Alkyl-6-bromo-2-cyclobutyl-1H-benzo[d]imidazoles |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | 6-Amino-2-cyclobutyl-1H-benzo[d]imidazoles |
By pursuing these future research directions, the scientific community can build a comprehensive understanding of the chemical and physical properties of this compound and unlock its potential for a wide range of applications.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-Bromo-2-cyclobutyl-1H-benzo[d]imidazole, and what reaction conditions are critical for yield enhancement?
- Methodological Answer : The synthesis typically involves cyclization of halogenated aniline precursors with cyclobutyl-substituted imidazole derivatives. Key steps include:
- Catalyzed Cyclization : Use of catalysts like Pd(PPh₃)₄ in ethanol or acetonitrile under reflux (60–80°C) to facilitate cyclization .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve nucleophilic substitution efficiency for bromine retention .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) yields >85% purity.
Q. What spectroscopic and analytical techniques are used to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons) and δ 2.5–3.5 ppm (cyclobutyl protons) confirm substitution patterns .
- HRMS : Molecular ion [M+H]⁺ at m/z 265.03 (calc. 265.03) validates the molecular formula .
- FTIR : Absorbances at 1610 cm⁻¹ (C=N stretching) and 590 cm⁻¹ (C-Br vibration) confirm functional groups .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- B3LYP/6-31G Calculations*: Optimize geometry to analyze HOMO-LUMO gaps (~4.2 eV) and electrostatic potential surfaces, revealing nucleophilic sites at the benzimidazole N-atoms .
- Reorganization Energy : Calculate λ (~0.35 eV) to assess charge transport potential in material science applications .
- TD-DFT : Predict UV-Vis absorption spectra (λmax ~290 nm) for photophysical studies .
Q. What is the structure-activity relationship (SAR) of this compound in anticancer applications compared to analogs?
- Methodological Answer :
- IC50 Comparison :
| Compound | IC50 (µM) | Target |
|---|---|---|
| 6-Bromo-2-cyclobutyl-1H-BI | 7.8–10.2 | EGFR Kinase |
| 4-Chloro-6-fluoro-2-methyl | 15–20 | EGFR Kinase |
| 5-Fluoro-2-methyl-1H-BI | 25–30 | Microbial TopoIV |
- Steric Effects : The cyclobutyl group enhances binding pocket occupancy in EGFR (PDB: 6D6T) vs. smaller alkyl groups, improving inhibition .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer :
- Precursor Purity Analysis : Use HPLC to verify >98% purity of 4-bromo-2-cyclobutylaniline precursors .
- Reaction Kinetic Profiling : Monitor intermediates via LC-MS to identify bottlenecks (e.g., incomplete cyclization at <70°C) .
- Catalyst Screening : Compare Pd(PPh₃)₄ vs. CuI in DMF; Pd systems achieve ~73% yield vs. 55% for Cu .
Q. What molecular docking strategies are employed to evaluate this compound’s binding to therapeutic targets?
- Methodological Answer :
- Target Selection : Prioritize kinases (EGFR, VEGFR) and GPCRs (e.g., GABAₐ) based on benzimidazole pharmacophores .
- Docking Protocols :
- AutoDock Vina : Use Lamarckian GA for conformational sampling; grid boxes centered on ATP-binding sites (EGFR: 20×20×20 Å) .
- MM-GBSA : Calculate binding free energies (ΔG ~-9.8 kcal/mol for EGFR) to rank derivatives .
Data Contradiction Analysis
Q. Why do some studies report divergent biological activities for structurally similar benzimidazole derivatives?
- Methodological Answer :
- Meta-Analysis : Cross-reference assay conditions (e.g., cell lines, ATP concentrations in kinase assays). For example, IC50 values vary by ±3 µM between HeLa and A549 cells due to differential EGFR expression .
- Isosteric Replacement : Compare bromine (electronegative) vs. methyl (hydrophobic) substituents; bromine enhances halogen bonding in kinase pockets but reduces solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
